molecular formula C22H27ClFNO4 B12776796 Paroxetine hydrochloride acetone solvate CAS No. 181237-74-1

Paroxetine hydrochloride acetone solvate

Cat. No.: B12776796
CAS No.: 181237-74-1
M. Wt: 423.9 g/mol
InChI Key: DPMHFUVLMMVQCA-YHOFXEKLSA-N
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Description

Paroxetine hydrochloride acetone solvate is a solid-state form of the active pharmaceutical ingredient (API) paroxetine, a well-characterized selective serotonin reuptake inhibitor (SSRI) . This specific solvate form, with the chemical formula C22H27ClFNO4, is produced through a crystallization process involving acetone, which can impart distinct physicochemical properties crucial for pharmaceutical development and manufacturing . In research settings, this compound is utilized as a key reference standard and starting material for investigating the mechanisms of serotonin reuptake inhibition, studying the pharmacokinetics and metabolism of SSRIs, and developing novel analytical methods . Its mechanism of action involves potent and selective inhibition of presynaptic serotonin reuptake transporters (SERT) in the brain, thereby increasing serotonergic activity in the synaptic cleft, which is fundamental to its therapeutic effects in conditions like major depressive disorder and anxiety disorders . The acetone solvate form is of particular value in pre-formulation and solid-form screening, as different crystalline forms can influence the stability, solubility, and bioavailability of the final drug product . Researchers employ this compound in studies aimed at ensuring batch-to-batch consistency and improving manufacturing processes for paroxetine-based medications . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

181237-74-1

Molecular Formula

C22H27ClFNO4

Molecular Weight

423.9 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;propan-2-one;hydrochloride

InChI

InChI=1S/C19H20FNO3.C3H6O.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-3(2)4;/h1-6,9,14,17,21H,7-8,10-12H2;1-2H3;1H/t14-,17-;;/m0../s1

InChI Key

DPMHFUVLMMVQCA-YHOFXEKLSA-N

Isomeric SMILES

CC(=O)C.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

CC(=O)C.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of paroxetine hydrochloride acetone solvate involves treating a solution of paroxetine base or a salt of paroxetine with an organic acid, with acetone and a solution of hydrogen chloride in a carrier solvent. The resulting this compound is then isolated as a crystalline solid .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent ratios, and purification steps to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Paroxetine hydrochloride acetone solvate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of paroxetine, which can have different pharmacological properties and applications .

Scientific Research Applications

Chemical Properties and Structure

Paroxetine hydrochloride acetone solvate is a solvate form of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI). Its chemical formula is C22H27ClFNO4C_{22}H_{27}ClFNO_4 and it exhibits unique solubility characteristics due to the presence of acetone in its structure. The solvate form is significant for its stability and solubility profiles, which can influence the bioavailability of the drug when administered.

Pharmacological Applications

  • Treatment of Depression and Anxiety Disorders
    • Paroxetine hydrochloride is widely prescribed for major depressive disorder, generalized anxiety disorder, obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder. Clinical trials have demonstrated its efficacy in reducing symptoms associated with these conditions over extended periods .
    • A study involving 4,126 subjects showed that paroxetine was effective in treating moderate to moderately severe depressive disorders over six months .
  • Mechanism of Action
    • Paroxetine functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is crucial for alleviating mood disorders and anxiety .
  • Research on Binding Affinity
    • Recent studies have explored paroxetine's binding interactions with the serotonin transporter (SERT). Research indicates that paroxetine binds to the central substrate-binding site of SERT with high affinity, which is essential for its therapeutic effects . Variants of paroxetine have been tested to understand their binding efficacy, providing insights into the design of new SSRIs .

Case Studies and Clinical Findings

  • Long-Term Efficacy : A clinical trial highlighted that continuation treatment with paroxetine is effective for at least six months in patients with major depressive disorder. However, its long-term effectiveness beyond this period remains under evaluation for other indications such as OCD and panic disorder .
  • Solubility Studies : Research has indicated that the solubility of paroxetine hydrochloride hemihydrate in acetone-water mixtures can significantly affect its pharmacological properties. Understanding solubility dynamics can aid in optimizing formulation strategies for enhanced drug delivery .

Manufacturing Processes

The preparation of this compound involves specific methodologies aimed at ensuring purity and stability:

  • A notable method includes dissolving paroxetine free base in acetone followed by treatment with aqueous hydrochloric acid to form the hydrochloride salt. This process allows for efficient large-scale production while maintaining product integrity .
  • The use of alternative solvents has been explored to enhance yield and reduce costs associated with traditional manufacturing methods .

Therapeutic Formulations

This compound can be formulated into various dosage forms including tablets and oral solutions. These formulations are designed to ensure optimal absorption and bioavailability:

Formulation Type Description
TabletsSolid dosage form for oral administration
Oral SolutionsLiquid formulation for easier ingestion

Mechanism of Action

Paroxetine hydrochloride acetone solvate exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound specifically targets the serotonin transporter (SERT) and binds to it, preventing the reabsorption of serotonin into the presynaptic neuron .

Comparison with Similar Compounds

Pharmaceutical Implications

  • Manufacturing : Acetone solvate offers a streamlined route to Form A, avoiding the need for azeotropic drying required for hemihydrate conversion .
  • Regulatory Considerations : Anhydrate Form A is the USP-recognized standard due to its consistent dissolution profile and impurity limits (e.g., ≤0.5% related compound B) .

Q & A

Q. How is impurity profiling conducted for this compound?

  • Methodological Answer : Employ reversed-phase HPLC with a system suitability solution containing USP reference standards (e.g., paroxetine related compounds B, F, G). Calculate impurities using the formula: \text{% impurity} = \left(\frac{C}{W}\right) \times \left(\frac{r_i}{r_S}\right)

    where CC = concentration of reference standard, WW = sample weight, and ri/rSr_i/r_S = peak area ratios .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow UN GHS guidelines:
    • Acute toxicity (Category 4) : Use impervious gloves (EN 374 standard) and fire-resistant lab coats .
    • Respiratory protection : Full-face respirators are required if exposure exceeds limits .
    • Environmental hazards : Avoid releases to water; collect spills using EPA-compliant protocols .

Advanced Research Questions

Q. How can conflicting DSC and TGA data for desolvation kinetics be resolved?

  • Methodological Answer : Combine thermal analyses with variable-temperature X-ray powder diffraction (VT-XRPD) to monitor crystalline phase transitions. For metastable solvates like acetone solvates, rapid desolvation (<5 minutes) may require high heating rates (e.g., 20°C/min) in TGA to capture transient intermediates . Validate with solid-state NMR to detect residual solvent in desolvated forms .

Q. What strategies optimize formulation stability for paroxetine hydrochloride solvates?

  • Methodological Answer : Use orthogonal experimental design (e.g., L9 array) to evaluate factors like excipient ratios and compression forces. Assess dissolution similarity (f250f_2 \geq 50) against reference formulations. Accelerated stability studies (40°C/75% RH for 6 months) can predict long-term degradation pathways, particularly for hygroscopic solvates .

Q. How do intermolecular interactions in acetone solvates affect bioavailability?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SHELXL refinement ) to map non-covalent interactions (e.g., C–H···O, π-π stacking). Compare solubility and dissolution rates of the solvate vs. anhydrous forms in biorelevant media (FaSSIF/FeSSIF). Acetone solvates may exhibit higher apparent solubility but lower membrane permeability due to lattice energy differences .

Q. What analytical challenges arise in quantifying low-abundance metabolites in plasma during pharmacokinetic studies?

  • Methodological Answer : Use spectrofluorimetry with derivatization (e.g., dansyl chloride) to enhance detection limits (LOD < 10 ng/mL). Validate against LC-MS/MS using deuterated internal standards (e.g., paroxetine-d6) to minimize matrix effects .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental partition coefficients (log P) for paroxetine solvates?

  • Methodological Answer : Validate computational predictions (e.g., COSMO-RS) with shake-flask experiments at physiological pH (7.4). Acetone solvates may deviate from predicted log P due to solvent retention in the crystalline lattice, requiring correction factors .

Q. Why do different polymorph screening methods yield conflicting results for paroxetine hydrochloride?

  • Methodological Answer : Cross-validate solvent-mediated crystallization (e.g., acetone vs. ethanol) with high-throughput screening (HTS) using Raman mapping. Metastable solvates often form under high supersaturation conditions, which may not be captured in traditional slurry methods .

Methodological Tables

Q. Table 1. Key Parameters for HPLC Impurity Analysis

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile: phosphate buffer (pH 3)
Flow Rate1.0 mL/min
DetectionUV 295 nm
System SuitabilityRSD ≤ 2.0% for paroxetine peak

Q. Table 2. Orthogonal Design for Formulation Optimization

FactorLevels TestedEvaluation MetricReference
HPMC Concentration10%, 20%, 30%Dissolution f2f_2
Compression Force5 kN, 10 kN, 15 kNTablet Hardness
Storage Conditions25°C/60% RH, 40°C/75% RHImpurity Profile

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